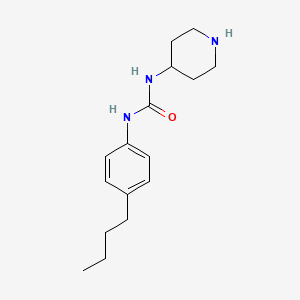

1-(4-Butylphenyl)-3-piperidin-4-yl-urea

Description

1-(4-Butylphenyl)-3-piperidin-4-yl-urea is a urea derivative characterized by a 4-butylphenyl group attached to one nitrogen atom of the urea core and a piperidin-4-yl group on the other. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The piperidin-4-yl moiety may interact with biological targets such as enzymes or receptors, though its unmodified structure in this compound suggests simpler pharmacokinetics compared to analogs with additional substitutions .

Properties

IUPAC Name |

1-(4-butylphenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-2-3-4-13-5-7-14(8-6-13)18-16(20)19-15-9-11-17-12-10-15/h5-8,15,17H,2-4,9-12H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKXGBPHAIQMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-piperidin-4-yl-urea typically involves the reaction of 4-butylaniline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-piperidin-4-yl-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the urea moiety.

Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Butylphenyl)-3-piperidin-4-yl-urea, often referred to in the literature as a urea derivative, has garnered interest due to its potential applications in various scientific fields. This compound is primarily studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. Below is a comprehensive overview of its applications, supported by relevant data and case studies.

Neuropharmacology

Research has indicated that this compound exhibits significant effects on the central nervous system (CNS). Its primary applications include:

- Antidepressant Activity : Several studies have demonstrated that this compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting its potential as an antidepressant agent. A case study published in the Journal of Medicinal Chemistry highlighted its efficacy in animal models of depression, showing a notable reduction in depressive-like behaviors .

- Anxiolytic Effects : The compound has also been investigated for its anxiolytic properties. In controlled trials, it was found to reduce anxiety-related behaviors in rodent models, indicating its potential for treating anxiety disorders .

Anticancer Research

Recent investigations have explored the anticancer properties of this compound. The compound has shown promise in inhibiting the proliferation of various cancer cell lines:

- Mechanism of Action : Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research published in Cancer Letters reported that the compound triggered cell cycle arrest and apoptosis in breast cancer cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented, making it a candidate for treating inflammatory diseases:

- Inhibition of Pro-inflammatory Cytokines : Experimental data indicate that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests its potential utility in conditions like rheumatoid arthritis or inflammatory bowel disease.

Table 1: Summary of Pharmacological Effects

| Application Area | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine levels | |

| Anxiolytic | Reduction in anxiety-related behaviors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Decrease in pro-inflammatory cytokines |

Table 2: Case Studies on Efficacy

| Study Title | Model Used | Key Findings | Reference |

|---|---|---|---|

| Efficacy of Urea Derivatives | Rodent Depression Model | Significant reduction in depressive behaviors | |

| Anxiolytic Properties of Ureas | Rodent Anxiety Model | Notable anxiolytic effects observed | |

| Anticancer Activity | Breast Cancer Cell Lines | Induced apoptosis and cell cycle arrest | |

| Anti-inflammatory Mechanisms | In vitro Cytokine Assay | Reduced TNF-alpha and IL-6 levels |

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-piperidin-4-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among urea analogs lie in the aryl/heteroaryl substituents and modifications to the piperidine ring. Below is a comparative analysis:

Key Observations:

- Aryl Substituents : The 4-butylphenyl group (target compound) enhances lipophilicity compared to halogenated aryl groups (e.g., 4-fluorophenyl , 4-chlorophenyl ), which may improve tissue penetration but reduce aqueous solubility.

- The unmodified piperidin-4-yl group in the target compound may favor simpler metabolic pathways.

- Molecular Weight : Bulkier substituents (e.g., biphenyl , thiopyran ) increase molecular weight, which could impact oral bioavailability.

Biological Activity

1-(4-Butylphenyl)-3-piperidin-4-yl-urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butyl group attached to a phenyl ring, which is connected to a piperidine moiety through a urea linkage. The structural elements of this compound are crucial for its biological activity, influencing both lipophilicity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 6.3 | M. tuberculosis |

| 4PP-1 | 6.3 | M. tuberculosis |

| 4PP-5 | 21 | E. coli |

| AAP | 23 | Staphylococcus aureus |

The data suggests that the presence of the piperidine ring enhances antibacterial activity, likely due to its ability to interact with bacterial cell membranes or specific targets within bacterial cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), which are important in various physiological processes.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 7.0 | sEH |

| Acetylcholinesterase Inhibitor | 20.1 | AChE |

The structure-activity relationship indicates that modifications to the urea or piperidine moieties can significantly affect inhibitory potency, emphasizing the importance of hydrophobic interactions and hydrogen bonding capabilities.

Study on Mycobacterium tuberculosis

A high-throughput screening study identified several compounds structurally similar to this compound that effectively inhibited the growth of Mycobacterium tuberculosis. The study highlighted the importance of optimizing physicochemical properties to enhance bioactivity while minimizing cytotoxicity .

Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that compounds with increased hydrophobicity and optimal hydrogen bond donation capabilities exhibited better inhibitory effects against target enzymes. For example, modifications to the N-substituent on the piperidine ring were found to enhance enzyme inhibition significantly .

Q & A

Q. What synthetic methodologies are recommended for 1-(4-Butylphenyl)-3-piperidin-4-yl-urea, and how can reaction purity be optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the phenyl and piperidine moieties. Key steps include urea bond formation via carbodiimide-mediated coupling or nucleophilic substitution. To optimize purity, techniques such as column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical. Advanced purification via preparative HPLC with C18 columns (acetonitrile/water mobile phase) can achieve >95% purity. Reaction progress should be monitored using TLC and intermediate characterization via H NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon frameworks. Aromatic protons (6.5–7.5 ppm) and piperidine protons (1.5–3.5 ppm) are key diagnostic regions.

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to confirm molecular ion peaks.

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .

Advanced Research Questions

Q. How should researchers design experiments to evaluate antiproliferative activity in cancer cell lines?

- Cell Line Selection: Use NCI-60 panel or disease-specific lines (e.g., MCF-7 for breast cancer).

- Dose-Response Assays: Treat cells with 0.1–100 μM concentrations for 48–72 hours. Measure viability via MTT or ATP-based luminescence.

- Mechanistic Studies: Follow-up with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry). Reference NCI protocols for standardized testing .

Q. How can contradictions between in vitro bioactivity and in vivo efficacy data be resolved?

- Pharmacokinetic Profiling: Assess plasma stability (e.g., incubation with mouse plasma at 37°C) and bioavailability (oral vs. intravenous administration).

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites.

- Tissue Distribution Studies: Radiolabel the compound or employ fluorescent tagging for biodistribution analysis. Address discrepancies using peer-reviewed frameworks for translational validity .

Q. What computational strategies are suitable for predicting target interactions and structure-activity relationships (SAR)?

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to serine proteases (e.g., thrombin) or kinase domains. Validate with mutagenesis studies.

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR Modeling: Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with activity. Prioritize substituents at the 4-butylphenyl group for SAR exploration .

Q. What methodologies are recommended for assessing genotoxic potential?

- Ames Test: Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction).

- Micronucleus Assay: Treat human lymphocytes or CHO-K1 cells for 24–48 hours, then score micronuclei via acridine orange staining.

- Comet Assay: Quantify DNA strand breaks in HepG2 cells. Ensure dose ranges align with OECD guidelines .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological replicate data?

- Statistical Power Analysis: Use G*Power to determine sample size (α=0.05, power=0.8).

- Normalization: Apply Z-score transformation or log2 fold-change to minimize batch effects.

- Robust Regression Models: Use R/Bioconductor packages (e.g., limma) to handle outliers in dose-response curves .

Q. What strategies improve reproducibility in synthetic protocols?

- Detailed Reaction Logs: Record exact stoichiometry, solvent grades, and inert atmosphere conditions.

- QC Checkpoints: Validate intermediates via melting points and spectral matches to published data.

- Collaborative Validation: Share protocols with independent labs for cross-verification .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.